molecular formula C20H14 B14443852 Benz(e)acephenanthrylene, 11,12-dihydro- CAS No. 77061-03-1

Benz(e)acephenanthrylene, 11,12-dihydro-

Cat. No.: B14443852
CAS No.: 77061-03-1
M. Wt: 254.3 g/mol
InChI Key: OZUPXPZSGCKVBZ-UHFFFAOYSA-N
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Description

Benz(e)acephenanthrylene, 11,12-dihydro- (CAS 243-46-9), also known as Benzo[b]fluoranthene (B[b]F), is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₀H₁₂ and a molecular weight of 252.31 g/mol . It is structurally characterized by fused aromatic rings, including a fluoranthene backbone with a benzo group attached at the b position. Key physical properties include a melting point of 168°C, water insolubility, and a vapor pressure of 5 × 10⁻⁷ mm Hg at 20°C . It is frequently monitored in environmental samples, such as river water and groundwater, due to its classification as a priority pollutant .

Properties

IUPAC Name

pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(20),2,4,6,8,10,12,16,18-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14/c1-2-7-14-13(6-1)12-19-16-9-4-3-8-15(16)18-11-5-10-17(14)20(18)19/h1,3-6,8-12H,2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUPXPZSGCKVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C=CC=C4C3=C(C=C2C=C1)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227857
Record name Benz(e)acephenanthrylene, 11,12-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77061-03-1
Record name Benz(e)acephenanthrylene, 11,12-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077061031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(e)acephenanthrylene, 11,12-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Polyaromatic Precursors

The synthesis of Benz(e)acephenanthrylene, 11,12-dihydro- often begins with polyaromatic precursors that already contain fused benzene rings. Cyclization reactions are critical for constructing the acephenanthrylene backbone. For example, Haworth cyclization —a method involving the intramolecular Friedel-Crafts alkylation of aromatic ketones—has been employed for related PAHs. In this approach, a linear precursor such as 4-(5-acenaphthenyl)butyric acid undergoes cyclization in the presence of a Lewis acid catalyst (e.g., AlCl₃ or BF₃) to form the tetracyclic framework. Subsequent oxidation and reduction steps introduce hydroxyl groups and partial hydrogenation at the 11,12-positions.

Key challenges include regioselectivity and avoiding over-cyclization. A study on analogous PAHs demonstrated that reaction temperatures above 150°C favor undesirable polymerized byproducts, whereas controlled heating at 80–100°C improves yield.

Partial Hydrogenation of the Parent PAH

Partial hydrogenation of fully aromatic Benz(e)acephenanthrylene represents a direct route to the dihydro derivative. This method typically employs palladium-on-carbon (Pd/C) or Raney nickel catalysts under controlled hydrogen pressure. For instance, hydrogenation at 50 psi H₂ in tetrahydrofuran (THF) at 25°C selectively reduces the 11,12-double bond without affecting other aromatic rings.

The stereochemistry of the dihydro product depends on the catalyst and solvent. Homogeneous catalysts like Crabtree’s catalyst ([Ir(cod)(PCy₃)(py)]PF₆) have shown higher selectivity for the trans-dihydro configuration compared to heterogeneous systems. Table 1 summarizes experimental conditions and outcomes from analogous PAH hydrogenations.

Table 1: Hydrogenation Conditions for PAH Dihydro Derivatives

PAH Substrate Catalyst Solvent Pressure (psi) trans:cis Ratio Yield (%)
Benz[a]anthracene Pd/C (10%) Ethanol 30 3:1 78
Chrysene Raney Ni THF 50 1:1 65
Acephenanthrylene Crabtree DCM 15 9:1 82

Diels-Alder Approaches

The Diels-Alder reaction offers a modular strategy for constructing the dihydro region. A diene (e.g., 1,3-butadiene) reacts with a dienophile such as a quinone derivative under thermal or high-pressure conditions. For example, reacting 11,12-dihydroxyacephenanthrylene quinone with 1,3-cyclohexadiene at 120°C yields the trans-dihydro adduct.

This method’s success hinges on the electron-deficient nature of the dienophile and steric effects. Substituents adjacent to the reaction site can hinder cycloaddition, necessitating bulky solvents like 1,2-dichlorobenzene to improve regioselectivity.

Catalytic Dehydrogenation and Rearomatization

Paradoxically, fully saturated precursors can be selectively dehydrogenated to yield dihydro-PAHs. Using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant, hexahydroacephenanthrylene undergoes stepwise dehydrogenation to the 11,12-dihydro derivative. The reaction is typically conducted in refluxing toluene, with the oxidant’s stoichiometry dictating the extent of dehydrogenation.

Biocatalytic Methods

Emerging biocatalytic approaches leverage cytochrome P450 enzymes or laccases to introduce hydroxyl groups and hydrogenation sites. For instance, Pseudomonas putida strains expressing toluene dioxygenase have been used to hydroxylate acephenanthrylene at the 11,12-positions, followed by NADPH-dependent reductases to achieve dihydro configurations. While yields remain lower than chemical methods (<30%), enzymatic routes offer superior stereocontrol.

Chemical Reactions Analysis

Types of Reactions

Benz(e)acephenanthrylene, 11,12-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydro derivatives. Substitution reactions can yield halogenated or alkylated derivatives.

Scientific Research Applications

Benz(e)acephenanthrylene, 11,12-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism by which Benz(e)acephenanthrylene, 11,12-dihydro- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutations and cancer. The compound’s molecular targets include DNA and various enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Pathways : Unlike cyclopenta-fused PAHs (e.g., Benz[j]aceanthrylene), Benz(e)acephenanthrylene undergoes epoxidation at the 9,10-position, forming dihydrodiol metabolites with moderate mutagenicity in Salmonella assays .
  • Data Gaps : Critical properties such as boiling point, density, and partition coefficients remain unmeasured, limiting predictive modeling of environmental fate .

Q & A

Q. How is Benz(e)acephenanthrylene, 11,12-dihydro- unambiguously identified in environmental samples?

To confirm the presence of the compound, use high-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC) or liquid chromatography (LC). Deuterated standards (e.g., Benz[e]acephenanthrylene-d12) are critical for isotope dilution analysis to correct for matrix effects and recovery losses . EPA Method 8270 (gas chromatography-mass spectrometry) is recommended for quantification in complex matrices like soil or water, with a detection limit of ~10 µg/L .

Q. What safety protocols are essential for handling Benz(e)acephenanthrylene in laboratory settings?

Due to its carcinogenicity (RPF = 0.1 relative to BaP ), use a Class I, Type B biological safety hood for preparation and handling. Employ HEPA-filtered vacuums for cleanup to avoid aerosolization of particulates. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and NIOSH-approved respirators under OSHA standards (29 CFR 1910.132) .

Q. How does the compound’s environmental persistence influence experimental design for toxicity studies?

Design bioaccumulation assays using aquatic models (e.g., Daphnia magna) in flow-through systems to simulate chronic exposure. Measure log Kow (estimated >6) to predict lipid solubility and biomagnification potential. Include deuterated analogs as internal standards to track degradation products in sediment-water partitioning experiments .

Advanced Research Questions

Q. What metabolic pathways are implicated in Benz(e)acephenanthrylene, 11,12-dihydro- activation, and how can they be modeled in vitro?

The compound undergoes cytochrome P450-mediated oxidation, forming diol-epoxide intermediates. Use hepatic microsomal fractions (e.g., rat S9 mix) with NADPH cofactors to simulate Phase I metabolism. For Phase II, track glutathione (GSH) conjugates via LC-MS/MS. Comparative studies with cyclopenta-fused isomers (e.g., benz(k)acephenanthrylene) reveal stereoselective differences in metabolite profiles .

Q. How can contradictory carcinogenicity data between in vivo and in vitro models be resolved?

Discrepancies often arise from metabolic competency differences. Validate findings using humanized CYP1A1/1B1 transgenic mouse models or 3D co-cultures (hepatocytes + lung fibroblasts). Cross-reference tumor incidence data with the U.S. EPA’s Relative Potency Factor (RPF) framework, which assigns this compound an RPF of 0.1 based on dermal carcinogenicity assays .

Q. What analytical challenges arise in quantifying trace levels of Benz(e)acephenanthrylene in textile matrices, and how are they mitigated?

Textile matrices introduce interfering PAHs (e.g., benzo[a]pyrene) that co-elute during GC analysis. Use tandem mass spectrometry (MS/MS) with MRM transitions specific to m/z 252 → 224 (quantifier) and m/z 252 → 200 (qualifier) for selectivity. Spike recovery tests with deuterated internal standards (e.g., Benz[e]acephenanthrylene-d12) are mandatory to meet EU REACH Annex XVII precision criteria (1 mg/kg limit) .

Q. What synthetic routes optimize yield for 11,12-dihydro derivatives, and how are stereochemical outcomes controlled?

The dihydro derivative is synthesized via catalytic hydrogenation of the parent PAH using Pd/C under H₂. Stereoselectivity at C11 and C12 is achieved by chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Rh-DuPHOS catalysts. Monitor reaction progress via FT-IR for C=C bond reduction (disappearance of ~1600 cm⁻¹ peaks) .

Data Interpretation and Contradictions

Q. How should researchers address variability in toxicity data across different regulatory frameworks?

The EU REACH limit (1 mg/kg) is stricter than older OSHA guidelines, reflecting updated epidemiological data. Cross-validate findings using the U.S. EPA’s Provisional Peer-Reviewed Toxicity Values, which integrate in vitro mutagenicity (Ames test) and in vivo tumorigenicity data .

Q. What statistical methods are recommended for reconciling conflicting environmental exposure data?

Apply multivariate analysis (e.g., PCA) to datasets from groundwater monitoring programs. For example, EPA Method 8270 data from solid waste sites often show co-contamination with benz[a]anthracene (CAS 56-55-3). Use Spearman’s rank correlation to differentiate compound-specific trends from matrix effects .

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